MC3343

Beschreibung

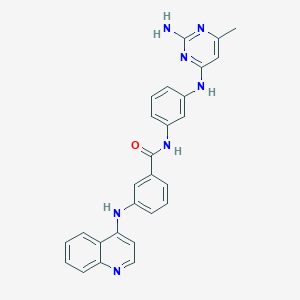

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide is a benzamide derivative featuring dual heterocyclic motifs: a 2-amino-6-methylpyrimidine group and a quinolin-4-ylamino moiety. Its synthesis involves coupling 3-(quinolin-4-ylamino)benzoic acid with N4-(3-aminophenyl)-6-methylpyrimidine-2,4-diamine using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in anhydrous DMF under nitrogen atmosphere .

Eigenschaften

Molekularformel |

C27H23N7O |

|---|---|

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

N-[3-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-3-(quinolin-4-ylamino)benzamide |

InChI |

InChI=1S/C27H23N7O/c1-17-14-25(34-27(28)30-17)32-20-8-5-9-21(16-20)33-26(35)18-6-4-7-19(15-18)31-24-12-13-29-23-11-3-2-10-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) |

InChI-Schlüssel |

GRGNBXUBKBUEDX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)N)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC4=CC=NC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-amino-6-methylpyrimidine, quinoline derivatives, and benzamide derivatives. These intermediates are then coupled through various reactions such as nucleophilic substitution, amination, and condensation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Quinazoline-Based Benzamides

describes six quinazoline-containing benzamide derivatives (compounds 17–23 ), which share structural similarities with the target compound. Key differences and similarities include:

| Compound | Core Structure | Substituents | Yield | Purity |

|---|---|---|---|---|

| Target | Benzamide + Pyrimidine/Quinoline | 2-Amino-6-methylpyrimidin-4-ylamino, quinolin-4-ylamino | N/A | N/A |

| 17 | Benzamide + Quinazoline | 1-Methylpiperidin-4-ylamino, 3-(trifluoromethyl)phenyl | 69% | >99% HPLC |

| 18 | Benzamide + Quinazoline | 2-Morpholinoethylamino, 3-(trifluoromethyl)phenyl | 71% | >99% HPLC |

| 19 | Benzamide + Quinazoline | 4-Methylpiperazinyl, 3-(trifluoromethyl)phenyl | 86% | >99% HPLC |

| 21 | Benzamide + Quinazoline | 3-(4-Methylpiperazin-1-yl)phenylamino, 3-(trifluoromethyl)phenyl | 76% | >99% HPLC |

| 22 | Benzamide + Quinazoline | 1-Methyl-1H-pyrazol-4-ylamino, 3-(trifluoromethyl)phenyl | 82% | >99% HPLC |

| 23 | Benzamide + Quinazoline | 4-Amino-2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl, 3-(trifluoromethyl)phenyl | 72% | >99% HPLC |

Key Observations :

- Substituents like trifluoromethyl groups in compounds 17–23 enhance lipophilicity, whereas the target compound’s amino groups may improve solubility .

- Yields for quinazoline derivatives range from 69% to 86%, suggesting efficient synthetic routes for such scaffolds.

Quinazoline-Imidazo[1,2-a]pyridine Hybrids

highlights quinazoline derivatives fused with imidazo[1,2-a]pyridine (e.g., 7n , 7o ). For instance:

- 7n: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (yield: 79.8%, ESI-MS: m/z 342.1 [M+H]+).

- 7o: 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (yield: 75.7%, ESI-MS: m/z 342.1 [M+H]+).

Comparison :

- These compounds lack the benzamide backbone but retain the quinazoline motif. The target compound’s benzamide linker may provide conformational flexibility for binding interactions.

- Molecular weights (~342 Da for 7n/7o ) are lower than the target compound’s estimated mass (~550–600 Da based on structure), suggesting divergent pharmacokinetic profiles .

Pyrimidine-Based Analogues

describes N-(3-methoxyphenyl)-3-{[6-(4-methylphenyl)pyrimidin-4-yl]amino}benzamide, which shares the pyrimidine-amino-benzamide framework but differs in substituents:

- Methoxy group vs. quinolin-4-ylamino in the target compound.

- The absence of the quinoline moiety may reduce aromatic stacking interactions, impacting target affinity .

Other Relevant Compounds

- lists compounds like N-(3-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine, which features a quinoline-6-amine group. The target compound’s quinoline-4-ylamino substitution may confer distinct binding preferences compared to the 6-position .

Biologische Aktivität

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide, also known as compound CID 76318201, is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique structural arrangement that may confer various biological activities, particularly in the domains of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide |

| Molecular Formula | C27H23N7O |

| Molecular Weight | 453.52 g/mol |

| CAS Number | 76318201 |

The compound's structure includes a quinoline moiety and a pyrimidine derivative, which are known to exhibit various pharmacological properties.

The biological activity of N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as a potent inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways. The interaction with these targets can disrupt critical signaling cascades, leading to reduced cell viability and inflammatory responses.

Anticancer Activity

Research has indicated that compounds with similar structural features have shown promising anticancer properties. For instance, a study on related pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A recent investigation assessed the efficacy of a structurally analogous compound in inhibiting tumor growth in xenograft models. The results showed a dose-dependent reduction in tumor size, highlighting the potential of this class of compounds in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer properties, N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Research Findings:

In an experimental model of arthritis, treatment with a related compound resulted in significant reductions in joint swelling and pain scores compared to control groups . This suggests that the compound could be beneficial in managing inflammatory diseases.

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step coupling reactions. For example, a pyrimidine derivative (e.g., 2-amino-6-methylpyrimidin-4-amine) is first coupled to an aniline intermediate via nucleophilic aromatic substitution. Subsequent reaction with a quinoline-containing benzoyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) forms the final benzamide. Optimizing yields requires precise control of stoichiometry, temperature (e.g., room temperature for coupling steps), and purification via column chromatography or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic proton signals in the δ 7.0–8.5 ppm range and methyl groups at δ ~2.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by resolving unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

Initial screening involves:

- Enzyme Inhibition Assays : Testing against kinases or proteases linked to diseases like cancer (e.g., IC₅₀ determination via fluorescence-based methods) .

- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, compared to standard drugs like fluconazole .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Contradictions often arise from variations in cell lines, assay conditions, or off-target effects. Mitigation strategies include:

- Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm specificity.

- Proteomic Profiling : Identify unintended protein interactions using affinity pulldown assays or SILAC labeling .

- Meta-Analysis : Compare results with structurally similar compounds to discern trends in structure-activity relationships (SAR) .

Q. What strategies improve the metabolic stability and pharmacokinetic profile of this compound?

Modifications focus on:

- Trifluoromethyl Groups : Enhancing lipophilicity and resistance to oxidative metabolism (e.g., replacing methyl with CF₃ at specific positions) .

- Prodrug Design : Masking polar functional groups (e.g., amine acylation) to improve oral bioavailability .

- In Vitro Microsomal Assays : Assessing hepatic stability using human liver microsomes and CYP450 inhibitors .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with target proteins like kinase domains. Key steps include:

- Binding Pocket Analysis : Identifying critical residues (e.g., ATP-binding site in kinases).

- Free Energy Calculations : Using MM/GBSA to rank derivatives by binding energy .

- QSAR Modeling : Correlating substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.